phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate
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Overview
Description
Phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate is a chemical compound that has garnered attention due to its potential biological activity and diverse applications in various fields. This compound belongs to the class of carbamates, which are widely used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate typically involves the reaction of phenyl isocyanate with N-methyl-N-[2-(methylamino)ethyl]amine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenyl carbamate: Similar in structure but lacks the N-methyl and phenoxycarbonyl groups.
N-methyl carbamate: Contains the N-methyl group but lacks the phenyl and phenoxycarbonyl groups.
Phenoxycarbonyl carbamate: Contains the phenoxycarbonyl group but lacks the N-methyl and phenyl groups.
Uniqueness
Phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate is unique due to the presence of both the N-methyl and phenoxycarbonyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
phenyl N-methyl-N-[2-[methyl(phenoxycarbonyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-19(17(21)23-15-9-5-3-6-10-15)13-14-20(2)18(22)24-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISLZOBWDASDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C(=O)OC1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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